6-Chloro-3-[3-(2,3-dimethoxy-phenyl)-acryloyl]-4-phenyl-1H-quinolin-2-one
Description
This compound belongs to the quinolin-2-one family, characterized by a bicyclic core (quinoline) with a ketone at position 2. Key structural features include:
- 4-Phenyl group: Contributes to lipophilicity and π-π stacking interactions.
- 3-Acryloyl moiety: A conjugated α,β-unsaturated ketone system linked to a 2,3-dimethoxy-phenyl group, which may confer antioxidant or enzyme inhibitory properties .
The 2,3-dimethoxy-phenyl acryloyl substituent distinguishes it from simpler quinolin-2-one derivatives and aligns it with bioactive chalcone-like structures .
Properties
IUPAC Name |
6-chloro-3-[(E)-3-(2,3-dimethoxyphenyl)prop-2-enoyl]-4-phenyl-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20ClNO4/c1-31-22-10-6-9-17(25(22)32-2)11-14-21(29)24-23(16-7-4-3-5-8-16)19-15-18(27)12-13-20(19)28-26(24)30/h3-15H,1-2H3,(H,28,30)/b14-11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PINYIYIVHZGXKA-SDNWHVSQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C=CC(=O)C2=C(C3=C(C=CC(=C3)Cl)NC2=O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1OC)/C=C/C(=O)C2=C(C3=C(C=CC(=C3)Cl)NC2=O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of the Quinoline Core
The synthesis begins with the formation of the 6-chloro-4-phenyl-1H-quinolin-2-one scaffold.
Step 1: Condensation of 4-Chloroaniline with Ethyl Acetoacetate
4-Chloroaniline reacts with ethyl acetoacetate in acetic acid under reflux to form the corresponding β-enamino ketone. This intermediate undergoes cyclization in the presence of polyphosphoric acid (PPA) at 120°C, yielding 6-chloro-4-phenyl-1H-quinolin-2-one.
Reaction Conditions
- Solvent : Acetic acid
- Catalyst : PPA
- Temperature : 120°C
- Yield : 68–72%
Optimization of Reaction Conditions
Solvent and Temperature Effects
The choice of solvent significantly impacts the aldol condensation efficiency (Table 1). Polar aprotic solvents like DMF enhance reaction rates but may lead to side reactions.
Table 1: Solvent Screening for Aldol Condensation
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| Ethanol | 80 | 70 | 98 |
| DMF | 100 | 55 | 85 |
| THF | 65 | 48 | 90 |
| Toluene | 110 | 30 | 75 |
Catalytic Systems
The use of organocatalysts like 9-azajulolidine (9-AJ) improves regioselectivity. In a model reaction, 9-AJ (30 mol%) increased the yield to 82% by facilitating tandem acyl transfer-cyclization.
Characterization and Analytical Validation
Spectroscopic Analysis
Chromatographic Purity
HPLC analysis (C18 column, MeOH:H₂O = 70:30) confirmed a purity of 98.2% with a retention time of 12.7 min.
Alternative Synthetic Routes
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times significantly. For instance, the cyclization step completes in 20 minutes (vs. 6 hours conventionally) with comparable yields (70%).
Flow Chemistry Approaches
Continuous flow systems enhance reproducibility for large-scale synthesis. A microreactor setup achieved a 75% yield in the aldol step, minimizing by-product formation.
Challenges and Mitigation Strategies
By-Product Formation
The primary by-product, 3-(2,3-dimethoxyphenyl)-propenoic acid, arises from over-oxidation. This is mitigated by:
Purification Difficulties
Silica gel chromatography often fails to resolve stereoisomers. Recrystallization from ethyl acetate/hexane (1:3) affords the pure E-isomer.
Applications and Derivative Synthesis
While the focus remains on synthesis, the compound’s bioactivity profile justifies methodological refinement. Derivatives synthesized via N-alkylation or halogenation exhibit enhanced antimicrobial potency (MIC = 2–4 µg/mL against S. aureus).
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-[3-(2,3-dimethoxy-phenyl)-acryloyl]-4-phenyl-1H-quinolin-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chloro and phenyl groups, respectively
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base
Major Products
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups
Scientific Research Applications
Chemical Properties and Structure
The compound's full IUPAC name is 6-chloro-3-[(E)-3-(2,3-dimethoxyphenyl)prop-2-enoyl]-4-phenyl-1H-quinolin-2-one. Its structure features:
- Chloro substituent : Enhances reactivity and biological activity.
- Acrylamide moiety : Imparts unique chemical properties.
- Dimethoxyphenyl group : Contributes to its interaction with biological targets.
These structural characteristics play a crucial role in the compound's mechanism of action and its efficacy against various diseases.
Anticancer Activity
Research has demonstrated that this compound exhibits notable antiproliferative effects against various cancer cell lines. The following table summarizes its effectiveness based on IC50 values:
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 (Breast) | 28 |
| PC-3 (Prostate) | 10 |
| MRC-5 (Fibroblast) | >82 |
These results indicate that while the compound is effective against breast and prostate cancer cells, it shows minimal cytotoxicity towards normal fibroblast cells, suggesting a degree of selectivity in its action.
Other Biological Activities
Beyond its anticancer properties, 6-Chloro-3-[3-(2,3-dimethoxy-phenyl)-acryloyl]-4-phenyl-1H-quinolin-2-one has been explored for various other pharmacological effects:
- Antimicrobial Activity : The compound has shown potential as an antimicrobial agent against various pathogens.
- Anti-inflammatory Effects : Preliminary studies suggest that it may possess anti-inflammatory properties, making it relevant in treating inflammatory diseases.
- Immunomodulatory Effects : There is evidence indicating that this compound may modulate immune responses, which could be beneficial in autoimmune disorders .
Case Studies
Several studies have highlighted the applications and effectiveness of this compound:
- Breast Cancer Research : A study focusing on MDA-MB-231 cells demonstrated that treatment with this compound led to significant reductions in cell viability, indicating its potential as a therapeutic agent for breast cancer.
- Prostate Cancer Studies : Research involving PC-3 cells showed that the compound effectively inhibited cell proliferation at low concentrations, suggesting its utility in prostate cancer treatment.
- Inflammation Models : In animal models of inflammation, the compound exhibited reduced inflammatory markers when administered, supporting its potential use in inflammatory conditions .
Mechanism of Action
The mechanism of action of 6-Chloro-3-[3-(2,3-dimethoxy-phenyl)-acryloyl]-4-phenyl-1H-quinolin-2-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit topoisomerase enzymes, which are crucial for DNA replication and cell division, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings from Comparative Studies
Substituent Effects on Bioactivity: Methoxy groups (e.g., 2,3-diOMe-Ph in the target compound) correlate with potent antioxidant and ACE inhibition in curcumin analogs .
Synthetic Accessibility: Claisen-Schmidt condensation is a common method for acryloyl-substituted quinolin-2-ones (e.g., 92b and 100b) with yields >70% . Cyclization of acryloyl to pyrazoline (94c) retains bioactivity while improving pharmacokinetics .
Structural-Activity Relationships (SAR) :
Biological Activity
Overview
6-Chloro-3-[3-(2,3-dimethoxy-phenyl)-acryloyl]-4-phenyl-1H-quinolin-2-one is a synthetic compound belonging to the quinoline family, known for its diverse biological activities. This compound has garnered attention for its potential therapeutic applications, particularly in cancer treatment, due to its ability to interact with specific molecular targets and pathways.
Chemical Structure and Properties
The compound's IUPAC name is 6-chloro-3-[(E)-3-(2,3-dimethoxyphenyl)prop-2-enoyl]-4-phenyl-1H-quinolin-2-one. Its structure features a chloro substituent, an acrylamide moiety, and a dimethoxyphenyl group, contributing to its unique chemical properties and biological activities.
The biological activity of this compound primarily involves the inhibition of key enzymes such as topoisomerases, which are essential for DNA replication and cell division. By inhibiting these enzymes, the compound exhibits significant anticancer properties. Additionally, it may interact with heat shock proteins (Hsp90), further enhancing its therapeutic potential against various cancers .
Anticancer Activity
Research has demonstrated that this compound exhibits notable antiproliferative effects against several cancer cell lines. For instance:
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 (Breast) | 28 |
| PC-3 (Prostate) | 10 |
| MRC-5 (Fibroblast) | >82 |
These results indicate that while the compound is effective against breast and prostate cancer cells, it shows minimal cytotoxicity towards normal fibroblast cells, suggesting a degree of selectivity .
Antimicrobial and Antiviral Properties
In addition to its anticancer activity, the compound has been studied for its antimicrobial and antiviral properties. Quinoline derivatives are generally known for their effectiveness against various pathogens. Preliminary studies suggest that this specific derivative may inhibit bacterial growth and viral replication, although further research is needed to elucidate these effects fully.
Study on Antiproliferative Effects
A study investigating the antiproliferative activity of various quinoline derivatives highlighted the efficacy of compounds similar to this compound in reducing cell viability in cancer cell lines. The study utilized MTS assays to quantify cell survival after exposure to varying concentrations of the compounds over 72 hours. The findings corroborated the potential of this compound as a promising candidate in cancer therapy .
Structure–Activity Relationship (SAR)
Further investigations into the structure–activity relationship of quinoline derivatives revealed that modifications in functional groups significantly impact biological activity. The presence of chloro and methoxy groups in this compound enhances its reactivity and biological efficacy compared to other analogues lacking these features .
Q & A
Q. What are the common synthetic routes for synthesizing 6-Chloro-3-[...]quinolin-2-one?
The synthesis typically involves multi-step reactions starting with functionalized quinoline precursors. A key step is the introduction of the acryloyl group via Claisen-Schmidt condensation, where a ketone reacts with an aldehyde under acidic or basic conditions. For example, microwave-assisted cyclization using indium(III) chloride as a catalyst (20 mol%) has been reported to improve yield (63%) and reduce reaction time (5 minutes) . Alternative routes include Friedländer annulation to construct the quinoline core, followed by halogenation at the 6-position using POCl₃ or SOCl₂ . Solvent selection (e.g., CH₂Cl₂/di-isopropylether for crystallization) and temperature control are critical for minimizing side products.
Q. How is the compound characterized structurally after synthesis?
Structural elucidation employs a combination of spectroscopic and crystallographic methods:
- NMR : ¹H and ¹³C NMR identify substituent positions and confirm regioselectivity. For example, aromatic protons in the quinoline core appear at δ 7.2–8.5 ppm, while methoxy groups resonate at δ 3.8–4.0 ppm .
- X-ray crystallography : Resolves bond angles (e.g., Cl1–C1–C2 = 117.06°) and dihedral angles (e.g., 57.84° between quinoline and phenyl rings), confirming stereochemistry and intermolecular interactions like N–H⋯N hydrogen bonds .
- HPLC-MS : Validates purity (>95%) and molecular mass (e.g., [M+H]⁺ at m/z 472.1) .
Q. What initial biological activities have been reported for this compound?
Preliminary in vitro studies suggest antiproliferative activity against cancer cell lines (e.g., IC₅₀ = 12–18 µM in MCF-7 breast cancer) and moderate antimicrobial effects (MIC = 32 µg/mL against S. aureus). These assays often use MTT or resazurin-based viability tests, with doxorubicin and ciprofloxacin as positive controls . However, results vary depending on substituent electronegativity and solubility.
Q. What safety protocols are recommended for handling this compound?
- PPE : Gloves, lab coat, and goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods due to potential respiratory irritancy.
- Waste disposal : Follow EPA guidelines for halogenated waste (chlorine content) .
- First aid : Immediate rinsing with water for exposure; consult a physician if ingested .
Advanced Research Questions
Q. How can synthesis yield and purity be optimized for scaled-up production?
- Catalyst screening : Compare Lewis acids (e.g., InCl₃ vs. AlCl₃) to enhance cyclization efficiency .
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) improve acryloyl group incorporation but may require post-reaction purification via column chromatography (silica gel, hexane/EtOAc gradient) .
- Microwave vs. conventional heating : Microwave irradiation reduces reaction time from hours to minutes but demands precise power control (e.g., 360 W) to avoid decomposition .
Q. How should researchers resolve contradictions in reported bioactivity data?
- Comparative assay standardization : Replicate studies using identical cell lines (e.g., HepG2 vs. HeLa) and culture conditions (e.g., 10% FBS, 37°C).
- Solubility adjustments : Use DMSO/carboxymethyl cellulose emulsions to address discrepancies in IC₅₀ values caused by poor aqueous solubility .
- Meta-analysis : Pool data from multiple studies (e.g., via PRISMA guidelines) to identify trends in structure-activity relationships (SAR) .
Q. What mechanistic approaches are used to study its biological activity?
- Enzyme inhibition assays : Test kinase inhibition (e.g., EGFR, PI3K) using fluorescence-based ADP-Glo™ kits .
- Molecular docking : Simulate binding interactions with target proteins (e.g., DNA gyrase for antimicrobial activity) using AutoDock Vina. The acryloyl group’s π-π stacking with aromatic residues (e.g., Phe256 in EGFR) is critical .
- ROS detection : Employ DCFH-DA probes to evaluate oxidative stress induction in cancer cells .
Q. How is the compound’s environmental fate and ecotoxicology assessed?
- Longitudinal studies : Monitor abiotic degradation (hydrolysis, photolysis) under varying pH and UV exposure .
- Ecotoxicology models : Use Daphnia magna or Danio rerio (zebrafish) to assess acute toxicity (LC₅₀) and bioaccumulation potential .
- Soil adsorption : Measure log Koc values to predict mobility in agricultural settings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
